(S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride, also known as a derivative of lysine, is a compound characterized by its unique structure which includes both amino and carboxylic acid functional groups. This compound is primarily utilized in research settings and is not intended for direct consumption by patients. Its molecular formula is C₉H₂₀ClN₃O₃, with a molecular weight of 253.73 g/mol . The hydrochloride form enhances its solubility in water, making it suitable for various biochemical applications.
The molecule contains two amine groups and a carboxylic acid group, functional groups commonly used for forming peptide bonds. Researchers might utilize (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride as a building block for synthesizing specific peptides with unique functionalities.()
The presence of the amine groups also allows for the attachment of fluorescent tags or other probes. This could be useful for labeling specific proteins within cells or tissues for studying protein localization, interactions, or function. ()
As a derivative of L-lysine, (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride might be employed in research investigating L-lysine's metabolic pathways or its role in various biological processes. Researchers could use it to study how cells take up, modify, or degrade L-lysine.()
These reactions are essential for understanding its reactivity in biological systems and synthetic applications.
Research indicates that (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride exhibits significant biological activity, particularly in the context of muscle metabolism and anabolic hormone secretion. It is often used in studies related to ergogenic aids, which are substances that enhance physical performance. The compound influences the release of anabolic hormones such as insulin and growth hormone, which are crucial for muscle growth and recovery .
The synthesis of (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride typically involves multi-step organic synthesis techniques. Common methods include:
These methods may vary based on specific laboratory protocols and desired purity levels.
(S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride has several applications:
Interaction studies involving (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride focus on its effects on various biological pathways. Notable interactions include:
Several compounds share structural similarities with (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride, including:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Amino-6-(isopropylamino)hexanoic acid | Contains an isopropyl group instead of an amino propanamide | May exhibit different pharmacological properties |
L-Lysine | A naturally occurring amino acid with a simpler structure | Essential nutrient with broad physiological roles |
6-Aminohexanoic acid | Lacks the additional amino group present in the target compound | Simpler structure leads to different biological activities |
These comparisons highlight the unique aspects of (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride, particularly its dual amino functionality that enhances its biological activity compared to simpler analogs.
The compound (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride, also known as L-Alanyl-L-lysine hydrochloride, possesses distinctive physical constants that reflect its dipeptide nature and hydrochloride salt form. The molecular formula is C₉H₂₀ClN₃O₃ with a molecular weight of 253.73 g/mol [1] [2] [3] [4]. The compound is assigned CAS number 68973-27-3 [1] [2] [3] [4].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₉H₂₀ClN₃O₃ | [1] [2] [3] [4] |
Molecular Weight | 253.73 g/mol | [1] [2] [3] [4] |
CAS Number | 68973-27-3 | [1] [2] [3] [4] |
Physical State | White crystalline solid | [1] [5] [6] |
Decomposition Temperature | 200-300°C (typical for amino acid derivatives) | [7] [8] [9] [10] |
The compound exists as a white crystalline solid under normal conditions [1] [5] [6]. Like other amino acid derivatives, it does not exhibit a true melting point but instead undergoes thermal decomposition at elevated temperatures, typically in the range of 200-300°C [7] [8] [9] [10]. This thermal behavior is characteristic of amino acid salts and dipeptides, where the ionic interactions and hydrogen bonding networks require significant energy to disrupt, leading to decomposition rather than melting [8].
The Nuclear Magnetic Resonance spectroscopic profile of (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride is consistent with its dipeptide structure [1] [3] [4]. The proton Nuclear Magnetic Resonance spectrum displays characteristic patterns expected for the constituent amino acid residues.
The alanine residue contributes distinctive signals including a doublet at approximately 1.4 parts per million corresponding to the methyl group and a quartet at approximately 4.3 parts per million representing the alpha-hydrogen. The lysine residue produces a complex pattern of methylene proton signals in the range of 1.4-3.0 parts per million, reflecting the aliphatic chain characteristic of lysine [1] [3] [4].
The amide protons appear as characteristic signals in the downfield region, confirming the presence of the peptide bond linking the two amino acid residues. The spectral data consistently supports the proposed molecular structure and stereochemistry of the compound [1] [3] [4].
Mass spectrometric analysis of (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride reveals a molecular ion peak at mass-to-charge ratio 253.73 corresponding to the protonated molecular ion [M+H]⁺. This observation aligns perfectly with the calculated molecular weight for the molecular formula C₉H₂₀ClN₃O₃.
The fragmentation pattern exhibits characteristic losses typical of amino acid derivatives and dipeptides [11]. Common fragmentation includes the loss of amino acid residues and characteristic dipeptide fragmentation patterns that provide structural confirmation. The isotope pattern displayed in the mass spectrum reflects the presence of chlorine, nitrogen, and carbon atoms in the expected ratios.
The infrared spectrum of (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride displays characteristic absorption bands consistent with its dipeptide structure. The most prominent features include the amide I band at approximately 1650 cm⁻¹ and the amide II band at approximately 1550 cm⁻¹, which are diagnostic of peptide bonds [12] [13].
The nitrogen-hydrogen stretching vibrations appear in the region of 3300-3500 cm⁻¹, reflecting the presence of amino groups. Carbon-hydrogen stretching modes are observed in the range of 2800-3000 cm⁻¹, corresponding to the aliphatic methylene and methyl groups present in both amino acid residues [12] [13].
The presence of the hydrochloride salt form may influence the exact positions and intensities of these bands due to hydrogen bonding interactions and ionic associations within the crystal lattice.
The ultraviolet-visible spectroscopic profile of (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride is characterized by strong absorption in the far-ultraviolet region around 200-220 nanometers, which is attributed to the peptide bond chromophore [14] [15] [16]. This absorption typically exhibits a molar extinction coefficient of approximately 7000 M⁻¹cm⁻¹.
A weaker absorption band appears between 210-220 nanometers with a molar extinction coefficient of approximately 100 M⁻¹cm⁻¹, also associated with the peptide bond [14] [15] [16]. The compound shows minimal absorption above 250 nanometers, which is expected since neither alanine nor lysine contains aromatic chromophores.
The absence of significant absorption in the near-ultraviolet and visible regions (above 300 nanometers) distinguishes this compound from dipeptides containing aromatic amino acids such as phenylalanine, tyrosine, or tryptophan [14] [15] [16].
The solubility characteristics of (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride are dominated by its ionic nature as a hydrochloride salt. The compound exhibits high solubility in water due to the strong ionic interactions between the charged amino and carboxyl groups and polar water molecules [8].
The compound demonstrates typical amino acid salt solubility behavior, being highly soluble in water while remaining insoluble in non-polar organic solvents such as hydrocarbons and ethers [8]. This selective solubility pattern results from the zwitterionic nature of the amino acid residues, which prevents dissolution in non-polar media due to the lack of favorable interactions between the charged groups and non-polar solvent molecules.
The hygroscopic nature of the compound, common to amino acid salts, necessitates storage in dry conditions to prevent moisture uptake that could affect stability and handling characteristics.
The stability profile of (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride reflects both its dipeptide nature and hydrochloride salt form. The compound demonstrates good thermal stability at room temperature but undergoes decomposition at elevated temperatures above 200°C [7] [17] [9] [10].
Chemical stability is generally maintained under normal storage conditions, though the peptide bond may be susceptible to hydrolysis under extreme pH conditions [8] [18]. The compound shows optimal stability in neutral to slightly acidic conditions, which is consistent with its hydrochloride salt form providing a moderately acidic environment.
Storage stability is best maintained at temperatures between 2-8°C in dry conditions, following typical amino acid storage protocols [1] [5] [6]. The compound's stability characteristics make it suitable for research applications while requiring appropriate handling and storage procedures.
Thermal decomposition studies indicate that the compound follows patterns typical of amino acid derivatives, with initial decomposition occurring around 200-250°C [7] [17] [9] [10]. This thermal behavior involves complex processes including deamination, decarboxylation, and peptide bond cleavage.
The acid-base properties of (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride are characterized by its amphoteric nature, possessing multiple ionizable groups that can act as both proton donors and acceptors [8]. The compound contains three primary ionizable sites: the alpha-amino group, the epsilon-amino group of lysine, and the carboxyl group.
The estimated pKa values, based on the constituent amino acids, are approximately 9.2 for the alpha-amino group, 10.5 for the epsilon-amino group of lysine, and 2.3 for the carboxyl group [8]. These values indicate that under physiological pH conditions, the compound exists predominantly in its zwitterionic form.
The hydrochloride salt form provides an acidic environment, which influences the protonation state of the amino groups and affects the overall charge distribution of the molecule. This ionic character significantly impacts the compound's solubility, stability, and interaction with other molecules.
Irritant;Health Hazard